N-cyclohexyl-4-phenylbutanamide

soluble epoxide hydrolase SAR cycloalkylamide pharmacophore

N-Cyclohexyl-4-phenylbutanamide is the minimal active cycloalkane scaffold for soluble epoxide hydrolase (sEH) inhibition (human IC₅₀ = 235 nM). Its C₆ ring is mandatory for activity—smaller cyclopentyl or cyclopropyl analogs are inactive. This compound is the essential baseline reference for SAR programs and pairs with its cyclopentyl congener as a structurally matched negative control. It also enables species-dependent potency calibration (mouse vs. human). Procure this validated starting point to ensure reproducible sEH research.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 64353-78-2
Cat. No. B074076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-4-phenylbutanamide
CAS64353-78-2
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CCCC2=CC=CC=C2
InChIInChI=1S/C16H23NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2,(H,17,18)
InChIKeyNWKPABISVRIQLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-4-phenylbutanamide (CAS 64353-78-2): Chemical Identity, sEH Inhibitor Class, and Procurement-Relevant Specifications


N-Cyclohexyl-4-phenylbutanamide (CAS 64353-78-2; CHEMBL192843; molecular formula C₁₆H₂₃NO; MW 245.36 g/mol) is a synthetic cycloalkylamide belonging to the soluble epoxide hydrolase (sEH) inhibitor class, characterized by a cyclohexyl group on the amide nitrogen and a 3-phenylpropyl (4-phenylbutanoyl) side chain [1]. It is a neutral, lipophilic small molecule (ACD/LogP 3.63; TPSA 29 Ų; zero Rule-of-5 violations) with a predicted water solubility of approximately 5.7 mg/L and a predicted melting point of ~153 °C . The compound has been systematically profiled as compound 6 in a foundational sEH inhibitor structure–activity relationship (SAR) study, where it serves as the minimal active cycloalkane scaffold that demonstrates the C₆ ring-size threshold required for human sEH inhibition [1]. Analytical characterization data, including ¹H NMR and FTIR spectra, are publicly available through spectral databases, facilitating identity verification for procurement [2].

Why N-Cyclohexyl-4-phenylbutanamide Cannot Be Casually Substituted: Structural Determinants of sEH Inhibition Potency


Within the cycloalkylamide class of sEH inhibitors, seemingly minor structural modifications produce binary (active vs. inactive) outcomes rather than gradual potency shifts. Replacing the cyclohexyl ring with a cyclopentyl or cyclopropyl group abolishes human sEH inhibition entirely (IC₅₀ shifting from 235 nM to >1000 nM), establishing that the C₆ ring is not merely preferable but mandatory for target engagement [1]. Conversely, introducing a polar hydroxyl substituent directly onto the cyclohexane ring (compound 10) also destroys activity (IC₅₀ > 1000 nM), while hydrophobic substituents such as trifluoromethyl or tert-butyl improve potency 3.5–4-fold [1]. These steep SAR cliffs mean that generic substitution with a closely related analog—even one differing by a single methylene unit or one polar atom—can yield a compound with no measurable sEH inhibition, rendering experimental results irreproducible and procurement decisions high-stakes [1].

N-Cyclohexyl-4-phenylbutanamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Cycloalkane Ring-Size Threshold: Cyclohexyl (C₆) Is the Minimum Viable Scaffold for sEH Inhibition

N-Cyclohexyl-4-phenylbutanamide (compound 6) inhibits human sEH with an IC₅₀ of 235 nM. In contrast, the cyclopropyl analog (compound 4, R = cyclopropyl) and the cyclopentyl analog (compound 5, R = cyclopentyl) both exhibit IC₅₀ > 1000 nM—representing at least a >4.3-fold loss of potency that crosses the threshold from active to essentially inactive in this assay system [1]. The cyclohexenyl analog (compound 7, IC₅₀ = 222 nM) retains comparable activity, confirming that a six-membered carbocycle is the critical structural determinant, not saturation state [1].

soluble epoxide hydrolase SAR cycloalkylamide pharmacophore

Hydrophobicity Gatekeeper: Direct Polar Substitution on Cyclohexane Abolishes sEH Inhibition

The unsubstituted cyclohexyl compound (6, IC₅₀ = 235 nM) is an active sEH inhibitor, but incorporation of a hydroxyl group at the 4-position of the cyclohexane ring (compound 10) yields IC₅₀ > 1000 nM—a >4.3-fold potency loss [1]. Similarly, converting the hydroxyl to a ketone (compound 11) also results in IC₅₀ > 1000 nM [1]. However, insertion of a methylene spacer between the hydroxyl and the cyclohexane (compound 12, IC₅₀ = 243 nM) restores activity to the level of compound 6, demonstrating that the critical parameter is direct polar contact with the cyclohexane ring, not polarity per se [1].

sEH inhibitor design hydrophobic pharmacophore polar group intolerance

Hydrophobic Substitution Enhances Potency: 4-CF₃ and 4-t-Butyl Analogs Show 3.5–4.1-Fold Improvement Over the Parent Cyclohexyl Scaffold

Adding hydrophobic substituents to the 4-position of the cyclohexane ring significantly improves sEH inhibition. The 4-trifluoromethyl analog (compound 8, IC₅₀ = 64 nM) and the 4-tert-butyl analog (compound 9, IC₅₀ = 58 nM) are 3.7-fold and 4.1-fold more potent, respectively, than the parent N-cyclohexyl-4-phenylbutanamide (compound 6, IC₅₀ = 235 nM) [1]. The 4-methoxycarbonyl ester analog (compound 15, IC₅₀ = 78 nM) shows a 3.0-fold improvement, indicating that ester hydrophobicity can also enhance potency without introducing a permanent charge [1]. These data establish compound 6 as the essential reference baseline from which potency improvements are quantitatively measured.

sEH inhibitor optimization hydrophobic enhancement lead optimization

Amide vs. Urea Pharmacophore: Cycloalkylamides Trade Potency for Improved Physical Properties Relative to Urea-Based sEH Inhibitors

Cycloalkylamide-based sEH inhibitors such as compound 6 (IC₅₀ = 235 nM) are approximately 10–20-fold less potent than their corresponding urea counterparts (typical urea inhibitor IC₅₀ range: 0.5–5 nM for human sEH), as established by direct urea-to-amide pharmacophore conversion within the same SAR study [1]. Well-characterized urea inhibitors include CDU (N-cyclohexyl-N′-dodecylurea; mouse sEH IC₅₀ = 9.8 nM, human sEH IC₅₀ = 85.2 nM) and AUDA (mouse sEH IC₅₀ = 18 nM, human sEH IC₅₀ = 69 nM) . However, the Kim et al. study explicitly notes that amide-based inhibitors offer improved physical properties—specifically lower melting points and better solubility in formulation-relevant solvents—compared to urea analogs, which frequently suffer from poor solubility and high melting points that limit in vivo availability [1].

pharmacophore comparison physicochemical properties formulation

Species-Dependent Potency: Mouse sEH Is ~2.1-Fold More Sensitive Than Human sEH to N-Cyclohexyl-4-phenylbutanamide

N-Cyclohexyl-4-phenylbutanamide shows species-dependent inhibitory potency against sEH. The Kim et al. (2011) study reports a human sEH IC₅₀ of 235 nM using a fluorescent substrate assay [1], while BindingDB-curated data (sourced from ChEMBL) report a mouse sEH IC₅₀ of 110 nM [2]. This represents an approximately 2.1-fold greater potency against the mouse enzyme. A separate human sEH assay entry in BindingDB reports an IC₅₀ of 1,400 nM at a different inhibitor concentration (0.24 μM), highlighting that absolute IC₅₀ values are assay-condition-dependent but the mouse > human potency trend is reproducible [2].

species selectivity preclinical model selection sEH cross-species potency

Physicochemical and Analytical Profile: A Chromatographically Tractable, Rule-of-5 Compliant Reference Compound

N-Cyclohexyl-4-phenylbutanamide possesses a favorable physicochemical profile for use as an analytical reference or fragment for further optimization: MW 245.36 Da, ACD/LogP 3.63, TPSA 29 Ų, zero Rule-of-5 violations, and 5 freely rotatable bonds . Its predicted melting point (153 °C) and boiling point (436 °C) are within ranges compatible with standard analytical handling . The compound is readily identifiable by ¹H NMR (diagnostic signals: amide NH ~5.4–5.9 ppm; aromatic multiplet 7.15–7.30 ppm; cyclohexyl methine ~3.4–3.6 ppm) and LC-MS (ESI⁺ [M+H]⁺ expected at m/z 246.18), with reference spectra publicly available [1]. In comparison, more hydrophobic analogs such as the 4-tert-butyl (compound 9, predicted LogP ~4.6) or adamantane (compound 19, predicted LogP ~4.2) derivatives would exhibit higher LogP values, potentially compromising aqueous compatibility in biochemical assay formats.

physicochemical characterization analytical reference drug-likeness

N-Cyclohexyl-4-phenylbutanamide: Evidence-Backed Research and Industrial Application Scenarios


Minimum Active Scaffold Reference Standard for sEH Inhibitor SAR Campaigns

N-Cyclohexyl-4-phenylbutanamide (compound 6) is the minimal cycloalkane that demonstrates measurable human sEH inhibition (IC₅₀ = 235 nM), whereas smaller cyclopropyl and cyclopentyl analogs are inactive (IC₅₀ > 1000 nM) [1]. This makes compound 6 the essential baseline reference for any SAR program exploring cycloalkylamide sEH inhibitors. Laboratories initiating sEH drug discovery can use this compound as the empirically validated starting point for systematic potency optimization through hydrophobic substitution (e.g., 4-CF₃ or 4-t-Bu, which improve potency 3.5–4.1-fold) [1]. Its balanced LogP (3.63) and Rule-of-5 compliance further support its use as a fragment or reference in biochemical and biophysical assays .

Negative Control Design for Cycloalkane Ring-Size Validation Experiments

The steep SAR threshold at C₆ ring size means that the cyclopentyl analog (compound 5, IC₅₀ > 1000 nM) serves as a structurally matched negative control for compound 6 (IC₅₀ = 235 nM) in the same assay format [1]. Experimental designs requiring a pair of compounds that differ only in ring size—one active, one inactive—can procure compound 6 alongside its cyclopentyl congener to validate target engagement specificity. Similarly, the 4-hydroxycyclohexyl analog (compound 10, IC₅₀ > 1000 nM) provides a polarity-matched inactive control for assessing whether observed biological effects are sEH-dependent [1].

Species Potency Calibration for Murine-to-Human sEH Translation Studies

The compound's differential potency against mouse sEH (IC₅₀ = 110 nM) vs. human sEH (IC₅₀ = 235 nM)—an approximately 2.1-fold difference [1][2]—makes it a useful tool for calibrating species-dependent pharmacodynamic models. Investigators conducting in vivo murine studies of sEH inhibition can use compound 6 to establish the mouse-to-human potency correction factor, ensuring that doses selected for preclinical efficacy studies are appropriately scaled when projecting human therapeutic exposures [1]. This species calibration is particularly relevant given that many urea-based sEH inhibitors show far larger species potency gaps (e.g., CDU: 9.8 nM mouse vs. 85.2 nM human, an ~8.7-fold difference) .

Amide Pharmacophore Comparator for Formulation-Focused sEH Inhibitor Development

For laboratories seeking to overcome the poor solubility and high melting points characteristic of urea-based sEH inhibitors, compound 6 represents a structurally characterized amide-based alternative [1]. Although amide inhibitors are approximately 10–20-fold less potent than optimized ureas, the Kim et al. study explicitly documents that amide pharmacophores confer improved physical properties relevant to formulation [1]. Procurement of compound 6 enables direct head-to-head comparisons of solubility, melting point, and formulation compatibility against urea benchmarks (e.g., CDU or AUDA) under identical experimental conditions, generating data to guide candidate selection for in vivo studies where bioavailability, rather than intrinsic potency, is the rate-limiting factor [1].

Quote Request

Request a Quote for N-cyclohexyl-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.